molecular formula C7H6FN3 B1441985 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1190321-94-8

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B1441985
CAS No.: 1190321-94-8
M. Wt: 151.14 g/mol
InChI Key: FPTXNABRKRGXII-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine is a useful research compound. Its molecular formula is C7H6FN3 and its molecular weight is 151.14 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine with its targets.

Biochemical Pathways

Related compounds have been shown to impact various biochemical pathways, leading to downstream effects

Pharmacokinetics

It is known that the compound is a solid at room temperature . More research is needed to understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

Related compounds have been shown to have specific effects at the molecular and cellular levels

Biochemical Analysis

Biochemical Properties

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The interaction between this compound and FGFRs is primarily mediated through binding to the receptor’s active site, leading to inhibition of downstream signaling pathways. Additionally, this compound may interact with other kinases and signaling proteins, further influencing cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, particularly those with aberrant FGFR signaling . By blocking FGFR activity, this compound disrupts key cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell survival and increased cell death. Furthermore, this compound can affect gene expression and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly FGFRs. Upon binding to the active site of FGFRs, this compound inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling proteins . This inhibition leads to the suppression of key signaling pathways involved in cell proliferation, survival, and migration. Additionally, this compound may modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The specific temporal dynamics of its effects may vary depending on the experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At lower doses, this compound can effectively inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, while exceeding this threshold may lead to adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination . This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. The specific enzymes involved in these pathways may include cytochrome P450 enzymes and transferases, which play a crucial role in the compound’s metabolism and clearance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its physicochemical properties and interactions with transporters and binding proteins . This compound may be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues. Additionally, binding proteins may sequester this compound, affecting its localization and bioavailability. The distribution of this compound within the body can impact its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with relevant biomolecules and exert its effects. The precise subcellular distribution of this compound can influence its mechanism of action and overall impact on cellular processes.

Properties

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTXNABRKRGXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696648
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-94-8
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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